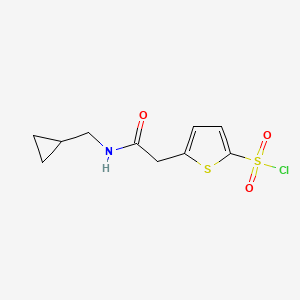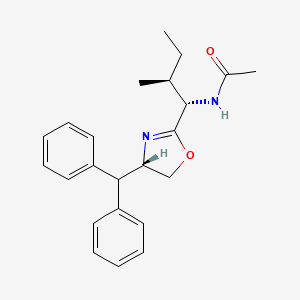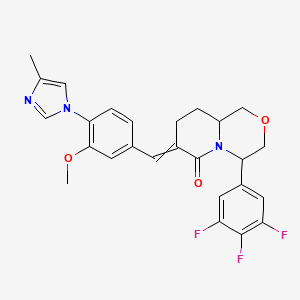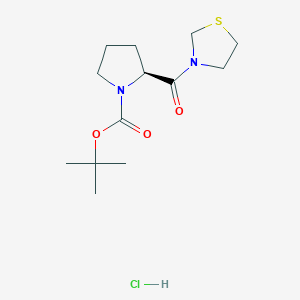
Diisopropyl 2-((tosyloxy)imino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2-((tosyloxy)imino)malonate is a chemical compound with the molecular formula C16H21NO7S and a molecular weight of 371.41 g/mol . . This compound is used in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Preparation Methods
Diisopropyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diisopropyl 2-oxomalonate with p-toluenesulfonyl chloride in the presence of a base . The reaction typically occurs at low temperatures and does not require transition metal catalysts . The product is obtained in the form of powder or crystals with a melting point of 82-87°C .
Chemical Reactions Analysis
Diisopropyl 2-((tosyloxy)imino)malonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a doubly electrophilic reagent towards strong carbon nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents).
Common Reagents and Conditions: The reactions typically involve strong nucleophiles and are conducted at low temperatures.
Scientific Research Applications
Diisopropyl 2-((tosyloxy)imino)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisopropyl 2-((tosyloxy)imino)malonate involves its role as a doubly electrophilic reagent. It reacts with strong carbon nucleophiles to form carbon-nitrogen bonds . The molecular targets and pathways involved include the interaction with alkyl- and arylmetals, leading to the formation of symmetrical dialkyl- and diarylamines .
Comparison with Similar Compounds
Diisopropyl 2-((tosyloxy)imino)malonate is unique due to its doubly electrophilic nature, which allows for efficient C-N bond formation without the need for transition metal catalysts . Similar compounds include:
- Dimethyl 2-((tosyloxy)imino)malonate
- Diisopropyl 2-((methylsulfonyl)oxy)imino)malonate
- Diethyl 2-((tosyloxy)imino)malonate
- Diisopropyl 2-oxomalonate
- Diisopropyl 2,2-dihydroxymalonate
These compounds share similar structures and reactivity but differ in their specific substituents and applications.
Properties
Molecular Formula |
C16H21NO7S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C16H21NO7S/c1-10(2)22-15(18)14(16(19)23-11(3)4)17-24-25(20,21)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
InChI Key |
MPGJZRPXBPHKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


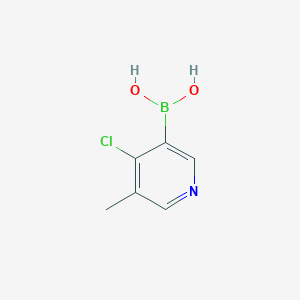


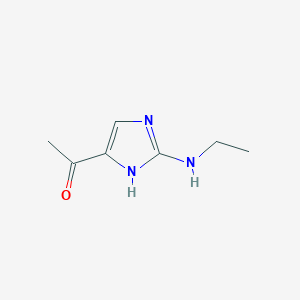

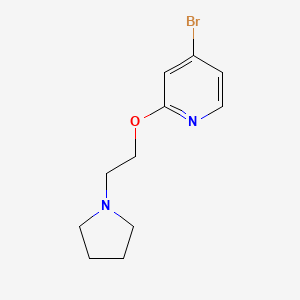
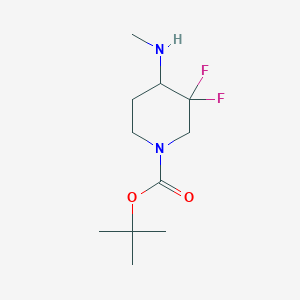
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)

